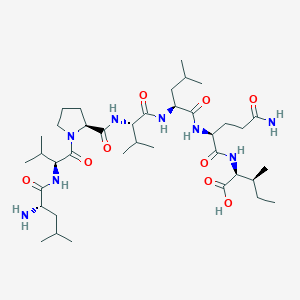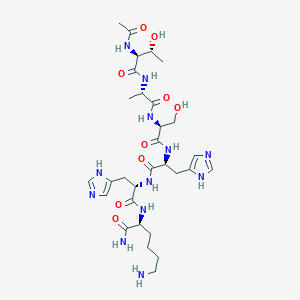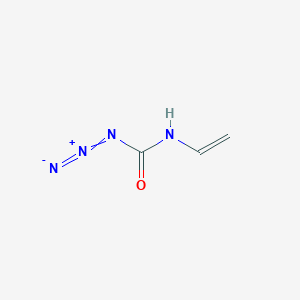
(5-Amino-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Amino-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone is an organic compound that belongs to the class of benzoylpyrazoles These compounds are characterized by a benzoyl group substituted with a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone typically involves the acylation of 5-amino-2-fluorophenyl with 1-methylpiperidin-4-ylmethanone. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as aluminum chloride or boron trifluoride. The reaction is usually carried out at a temperature range of 0-50°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(5-Amino-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
(5-Amino-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Amino-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-yl)(2-methylphenyl)methanone
- (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone
- (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone
Uniqueness
(5-Amino-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and fluorine groups enhances its reactivity and potential for forming diverse derivatives .
Propiedades
Número CAS |
823191-41-9 |
|---|---|
Fórmula molecular |
C13H17FN2O |
Peso molecular |
236.28 g/mol |
Nombre IUPAC |
(5-amino-2-fluorophenyl)-(1-methylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C13H17FN2O/c1-16-6-4-9(5-7-16)13(17)11-8-10(15)2-3-12(11)14/h2-3,8-9H,4-7,15H2,1H3 |
Clave InChI |
HAFJVPROJMEOIA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C(=O)C2=C(C=CC(=C2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate](/img/structure/B14226228.png)


![[1-(4-fluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14226251.png)


![N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium](/img/structure/B14226275.png)




